molecular formula C22H21ClN4O3 B2372289 N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 901269-81-6

N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2372289
CAS No.: 901269-81-6
M. Wt: 424.89
InChI Key: RXWREWBSCOVMSM-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) substituted with a 3-methoxypropyl chain at position 1 and a 2-chlorobenzyl carboxamide group at position 2. The 2-chlorobenzyl moiety likely enhances lipophilicity and target binding via halogen interactions, while the 3-methoxypropyl group may influence solubility and metabolic stability .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-30-12-6-11-26-18(21(28)24-14-15-7-2-3-8-17(15)23)13-16-20(26)25-19-9-4-5-10-27(19)22(16)29/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWREWBSCOVMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a suitable chlorobenzyl halide reacts with the intermediate compound.

    Attachment of the Methoxypropyl Chain: This step usually involves alkylation reactions using methoxypropyl halides.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrido-pyrrolo-pyrimidine core, potentially forming alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, if it exhibits anticancer activity, it might inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Modifications

  • These differences impact receptor binding and metabolic stability . The 4-isopropylphenyl analog () exhibits steric bulk, which may reduce binding affinity in constrained active sites but improve selectivity for specific targets.

Physicochemical Properties

  • Lipophilicity : The 2-phenylethyl analog () has a predicted density of 1.24 g/cm³ and pKa ~14.76, suggesting moderate water solubility. In contrast, the 2-chlorobenzyl group likely increases logP (lipophilicity), enhancing membrane permeability .
  • Melting Points : While direct data for the target compound are lacking, analogs like the 9-methyl-N-(2,4-dimethoxyphenyl) derivative () with higher molecular weight (463.51 g/mol) may exhibit higher melting points due to crystallinity from methoxy groups .

Biological Activity

N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C19H19ClN4O3\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{3}

This structure contains a pyrido-pyrrolo-pyrimidine framework that is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido-pyrrolo-pyrimidines exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various strains of bacteria, including Staphylococcus aureus and mycobacterial strains. The biological evaluation of these compounds often includes their Minimum Inhibitory Concentration (MIC) values against target pathogens.

CompoundMIC (μg/mL)Target Pathogen
Compound A5Staphylococcus aureus
Compound B10Mycobacterium tuberculosis
This compoundTBDTBD

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in various cancer cell lines. Preliminary results suggest that this compound may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells.

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress in various diseases.

Case Studies

Several case studies have highlighted the potential of similar compounds in therapeutic applications:

  • Case Study 1: MPO Inhibition
    • A study demonstrated that a related compound exhibited time-dependent and irreversible inhibition of MPO activity in vitro and in vivo models. This suggests that this compound may also function similarly.
  • Case Study 2: Anticancer Activity
    • Research involving related pyrido-pyrrolo-pyrimidine derivatives showed promising results against breast cancer cell lines. These findings warrant further investigation into the anticancer potential of the compound .

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